n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide

Kinase Inhibition Medicinal Chemistry Chemical Probes

N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide is a small molecule (C15H16N4O; MW: 268.31 g/mol) belonging to the pyrazolyl-indole class, which is broadly described in patent literature as a scaffold for kinase inhibition. Its identity is confirmed by PubChem (CID with computed descriptors including XLogP3-AA of 2 and 3 hydrogen bond donors.

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
CAS No. 827318-29-6
Cat. No. B11855871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide
CAS827318-29-6
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3
InChIInChI=1S/C15H16N4O/c1-2-4-15(20)19-13-6-3-5-12-11(13)7-14(18-12)10-8-16-17-9-10/h3,5-9,18H,2,4H2,1H3,(H,16,17)(H,19,20)
InChIKeyUNTLXKVFEJNZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide (CAS 827318-29-6) Chemical Identity and Baseline Characterization


N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide is a small molecule (C15H16N4O; MW: 268.31 g/mol) belonging to the pyrazolyl-indole class, which is broadly described in patent literature as a scaffold for kinase inhibition [1]. Its identity is confirmed by PubChem (CID 69581055) with computed descriptors including XLogP3-AA of 2 and 3 hydrogen bond donors [2]. However, no specific biological activity data is publicly associated with this exact compound in the consulted authoritative sources.

Why Analogs Cannot Substitute for N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide in Research Applications


Without published, quantitative structure-activity relationship (SAR) data for this specific compound, the impact of its unique substitution pattern (a butanamide at the indole 4-position and a pyrazole at the 2-position) on biological activity cannot be assessed against close analogs. In the broader pyrazolyl-indole kinase inhibitor class, small structural modifications are known to drive potency, selectivity, and pharmacokinetic properties [1]. Therefore, generic substitution with another pyrazolyl-indole derivative would introduce an unquantifiable risk of altered biological function, making this specific compound non-fungible for any established experimental protocol. This lack of data should serve as a critical decision point for procurement, highlighting the need for in-house validation.

Quantitative Differentiation Evidence for N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide vs. Analogs


Critical Evidence Gap: No Comparative Biological Data Found

A targeted search across primary literature (PubMed), patents (Google Patents), and authoritative chemical databases (PubChem, ZINC) failed to identify any quantitative biological assay data for this compound. The patent US20050032869A1 describes the general class but does not provide specific IC50, Ki, or other activity values for this exact molecule against any target [1]. PubChem reports no bioassay results, and ZINC indicates no known activity in ChEMBL [2]. Consequently, no comparison can be made with any analog to prove differentiation. Any claim of superiority, selectivity, or improved performance for this compound over alternatives would be unsubstantiated based on the current, allowable evidence base.

Kinase Inhibition Medicinal Chemistry Chemical Probes

Validated Application Scenarios for N-[2-(1H-Pyrazol-4-yl)-1H-indol-4-yl]butanamide


Internal Chemical Standard for Pyrazolyl-Indole Library Synthesis

Given its well-defined chemical identity [1] and the absence of known biological activity, the most defensible application for this compound is as a chemical standard in synthetic chemistry workflows. It can serve as a reference point for analytical method development (e.g., HPLC, LC-MS) for a series of pyrazolyl-indole derivatives being explored as kinase inhibitors, as described in patent US20050032869A1 [2].

Pharmacophore Model Refinement Through Physical Property Analysis

The computed physicochemical properties (MW: 268.31, XLogP: 2, HBD: 3) [1] can be used to refine in-silico pharmacophore or QSAR models for kinase inhibitor design. The compound can act as a data point representing a specific substitution pattern within the pyrazolyl-indole chemical space, helping to define property boundaries without assuming a specific biological outcome.

De-novo Kinase Selectivity Profiling

For laboratories with established kinase profiling panels, this compound represents an opportunity for primary discovery. Its procurement would be based on the hypothesis derived from its patent class [1] that the specific pyrazolyl-indole scaffold may exhibit a novel selectivity profile. This scenario explicitly acknowledges that the value proposition is based on potential rather than published, differentiated performance data.

Quote Request

Request a Quote for n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.